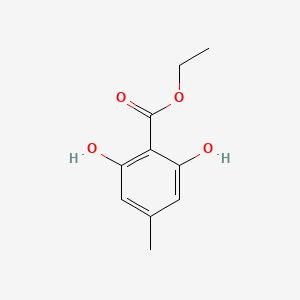

Ethyl 2,6-dihydroxy-4-methylbenzoate

Description

Historical Perspective on Benzoyl Ester Derivatives in Academic Inquiry

Benzoyl ester derivatives, characterized by the core structure of a benzoic acid esterified with an alcohol, have a rich history in organic chemistry. Early investigations, dating back to the 19th and early 20th centuries, were foundational in establishing the principles of esterification and hydrolysis. Benzoyl chloride, a key reagent for introducing the benzoyl group, became a staple in organic synthesis for preparing a variety of derivatives, including esters and amides. wikipedia.org These early studies were crucial for understanding reaction mechanisms and the chemical properties of this class of compounds. Over time, the focus expanded to include their utility as protecting groups in complex organic syntheses, a role they still fulfill today due to their relative stability and the ease with which they can be removed under specific conditions. organic-chemistry.org The exploration of naturally occurring benzoyl esters, such as cocaine and its derivatives, further fueled research into their physiological effects and potential therapeutic applications.

Current Research Landscape of Polyhydroxy Benzoate (B1203000) Esters

The current research landscape for polyhydroxy benzoate esters, which are benzoate esters bearing multiple hydroxyl groups on the benzene (B151609) ring, is vibrant and multifaceted. A significant area of interest lies in their natural occurrence, particularly in lichens and other plant sources, and their associated biological activities. bioresscientia.comnih.gov These compounds, including the prominent orsellinic acid and its esters, are being investigated for a wide range of properties, including antimicrobial, antioxidant, anticancer, and neuroprotective effects. nih.govcaymanchem.com

Modern research employs advanced analytical techniques to isolate and characterize novel polyhydroxy benzoate esters from natural sources. Furthermore, synthetic methodologies are being developed to create derivatives with enhanced or more specific biological activities. google.com The investigation into their mechanism of action at a molecular level, for instance, their interaction with enzymes and cellular receptors, is a key focus of current studies. nih.gov The field also explores the structure-activity relationships within this class of compounds to design and synthesize new molecules with improved therapeutic potential. nih.gov

Rationale for Investigating Ethyl 2,6-dihydroxy-4-methylbenzoate

The specific focus on this compound, also known by its common names ethyl orsellinate and ethyl 2,4-dihydroxy-6-methylbenzoate, stems from several key factors. sigmaaldrich.com Primarily, it is a naturally occurring compound, having been isolated from lichens such as Peltigera aphthosa and as a product of the alcoholysis of lecanoric acid. sigmaaldrich.com The study of natural products is a significant driver of drug discovery, as they often possess unique and potent biological activities.

Indeed, this compound has demonstrated a range of interesting biological effects. Research has highlighted its cytotoxic activity against various cancer cell lines, suggesting potential as an anticancer agent. nih.gov Its antioxidant and anti-inflammatory properties have also been noted, leading to its use in cosmetic formulations. The broader class of orsellinates, to which this compound belongs, is of significant interest in medicinal chemistry due to the diverse bioactivities observed across different derivatives. nih.govwikipedia.org Investigating the specific properties of the ethyl ester provides valuable data points for understanding the structure-activity relationship within this important class of compounds. The need to fully characterize its chemical, physical, and biological properties provides a strong rationale for its continued scientific investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 2524-37-0 sigmaaldrich.com |

| Appearance | White to off-white crystalline powder |

| Melting Point | 129-132 °C sigmaaldrich.com |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. sigmaaldrich.com |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize key data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.38 | Triplet | 3H | -OCH₂CH ₃ |

| ~2.40 | Singlet | 3H | Ar-CH ₃ |

| ~4.36 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.2-6.3 | Doublet | 2H | Ar-H |

| ~9.5-11.5 | Singlet (broad) | 2H | Ar-OH |

Note: Exact chemical shifts can vary depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.4 | -OCH₂C H₃ |

| ~21.7 | Ar-C H₃ |

| ~60.8 | -OC H₂CH₃ |

| ~101-110 | Aromatic CH |

| ~140-165 | Aromatic C-O and C=O |

Note: Exact chemical shifts can vary depending on the solvent used.

Mass Spectrometry Data

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular ion) |

| 151 | [M - OCH₂CH₃]⁺ |

| 123 | [M - COOCH₂CH₃]⁺ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90904-35-1 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 2,6-dihydroxy-4-methylbenzoate |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5,11-12H,3H2,1-2H3 |

InChI Key |

HEYUNNVBQQMDPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)C)O |

Origin of Product |

United States |

Isolation and Biosynthetic Pathways of Ethyl 2,6 Dihydroxy 4 Methylbenzoate

Identification and Isolation from Natural Sources

Ethyl 2,6-dihydroxy-4-methylbenzoate is a monoaromatic compound belonging to the orcinol (B57675) class of polyketides. While direct reports on the isolation of this specific isomer from natural sources are scarce, the methodologies for obtaining structurally related compounds, such as its isomer ethyl 2,4-dihydroxy-6-methylbenzoate (commonly known as ethyl orsellinate), are well-established. These methods provide a clear blueprint for the potential isolation of the title compound.

Isolation Methodologies for Structurally Related Lichen Metabolites

The isolation of simple phenolic compounds from lichens is a multi-step process that relies on the differential solubility and chromatographic behavior of the metabolites. The general workflow involves extraction, separation, and purification, followed by structural elucidation.

Initial extraction of lichen thalli is typically performed using organic solvents. Acetone is a frequently used solvent for the broad extraction of secondary metabolites. nih.gov Other solvent systems, including hexane (B92381), ethyl acetate (B1210297), and methanol (B129727), are also employed to target compounds of varying polarities. goettingen-research-online.de Soxhlet extraction has been utilized, although prolonged extraction times with this method can lead to the hydrolysis of larger, more complex lichen compounds like depsides into their constituent mononuclear units, such as orsellinic acid and its esters. doi.org

Following extraction, the crude mixture is subjected to various chromatographic techniques for separation. doi.org Column chromatography (CC) is a fundamental method, often using silica (B1680970) gel or Sephadex LH-20 as the stationary phase. nih.govnih.gov Fractions are eluted using a gradient of solvents, typically combinations of hexane and ethyl acetate, to separate compounds based on their polarity. goettingen-research-online.de

Thin-layer chromatography (TLC) is indispensable for monitoring the separation process and can also be used in a preparative format (PTLC) for small-scale isolation. nih.govgoettingen-research-online.de The visualization of compounds on TLC plates is often achieved using UV light and staining reagents like vanillin-sulfuric acid. nih.gov The final step involves the purification of the isolated compounds, often through recrystallization, and their structures are definitively confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govgoettingen-research-online.de

Table 1: Summary of Isolation Methodologies for Lichen Orsellinate Derivatives

| Step | Technique | Description | Common Reagents/Materials | References |

|---|---|---|---|---|

| Extraction | Maceration / Soxhlet | Soaking or continuously extracting dried, ground lichen material to dissolve secondary metabolites. | Acetone, Ethanol (B145695), Hexane, Ethyl Acetate | nih.govgoettingen-research-online.dedoi.org |

| Separation | Column Chromatography | Separation of crude extract into fractions based on polarity. | Silica Gel, Sephadex LH-20 | nih.govnih.gov |

| Monitoring | Thin-Layer Chromatography | Rapid analysis of fractions to identify the presence of target compounds. | Silica Gel F₂₅₄ plates, UV light | nih.govgoettingen-research-online.de |

| Purification | Preparative TLC / Recrystallization | Final purification of the isolated compound from minor impurities. | Appropriate solvent systems | goettingen-research-online.de |

| Identification | Spectroscopic Analysis | Unambiguous determination of the chemical structure. | ¹H NMR, ¹³C NMR, Mass Spectrometry | nih.govgoettingen-research-online.de |

Source Organisms and Biogeographical Distribution

The direct source organism for this compound is not definitively cited in the literature. However, its precursors and structural isomers are known to be produced by various lichens and their fungal partners (mycobionts). The precursor acid for this family of compounds, orsellinic acid, is found in the lichen Rhizoplaca parilis, which exhibits a wide circumpolar and temperate distribution, being found in North America, Europe, Asia, and South America. wikipedia.org

The closely related isomer, ethyl orsellinate (ethyl 2,4-dihydroxy-6-methylbenzoate), has been identified in several lichen species. It has been isolated from Parmelia reticulata, collected in the Himalayan region of India, and from the mycobiont of G. handelii. goettingen-research-online.denih.gov Other related compounds, such as methyl orsellinate, have been isolated from Parmotrema stuppeum and Parmotrema tinctorum. doi.orgnih.gov The presence of these related esters in such a diverse range of lichens suggests that species producing the 2,6-dihydroxy isomer could exist within similar genera.

Synthetic Methodologies for Ethyl 2,6 Dihydroxy 4 Methylbenzoate

De Novo Total Synthesis Strategies

De novo synthesis, or total synthesis, of Ethyl 2,6-dihydroxy-4-methylbenzoate involves the construction of the molecule from simpler, commercially available precursors. The primary challenge in the synthesis of this compound is the regioselective introduction of the carboxyl, hydroxyl, and methyl groups onto the benzene (B151609) ring.

A plausible and efficient strategy for the de novo synthesis of this compound is a linear synthesis approach. This method involves the sequential modification of a starting material through a series of chemical reactions to build the target molecule step-by-step. A hypothetical linear synthesis is outlined below, starting from the readily available compound 4-methylresorcinol (also known as orcinol).

Plausible Linear Synthetic Route:

Carboxylation of 4-Methylresorcinol: The first key step is the introduction of a carboxylic acid group onto the 4-methylresorcinol ring to form 2,6-dihydroxy-4-methylbenzoic acid. This can be achieved through an electrophilic aromatic substitution reaction, specifically the Kolbe-Schmitt reaction . In this reaction, the potassium salt of 4-methylresorcinol is treated with carbon dioxide under pressure and elevated temperature. The strong activating and ortho-directing effect of the two hydroxyl groups facilitates the carboxylation at one of the ortho positions. While the Kolbe-Schmitt reaction can sometimes yield a mixture of isomers, the formation of the 2,6-dihydroxy isomer is a known outcome for resorcinol-type substrates. chemicalforums.comgoogle.com

Esterification: The second step is the conversion of the synthesized 2,6-dihydroxy-4-methylbenzoic acid to its corresponding ethyl ester. This is typically achieved through a Fischer esterification reaction. The carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The excess ethanol serves to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.comathabascau.ca

A convergent synthesis approach, where different fragments of the molecule are synthesized separately and then combined, is less common for a relatively small molecule like this compound. A linear approach is generally more straightforward for this target.

The key reaction in the de novo synthesis of the core structure is the Kolbe-Schmitt carboxylation . This reaction is a cornerstone in the synthesis of hydroxybenzoic acids. wikipedia.orgorganic-chemistry.org The conditions for this reaction can be optimized to favor the desired isomer, although purification from potential side products like 2,4-dihydroxy-4-methylbenzoic acid might be necessary.

For the final step, Fischer-Speier esterification is the most common and cost-effective method. masterorganicchemistry.comorganic-chemistry.org The reaction mechanism involves the protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the ethanol. The subsequent elimination of a water molecule yields the final ethyl ester.

Table 1: Key Reactions in the De Novo Synthesis

| Reaction | Starting Material | Reagents | Product | Purpose |

| Kolbe-Schmitt Carboxylation | 4-Methylresorcinol | 1. KOH or other base 2. CO2, heat, pressure | 2,6-dihydroxy-4-methylbenzoic acid | Formation of the benzoic acid core |

| Fischer Esterification | 2,6-dihydroxy-4-methylbenzoic acid | Ethanol, H2SO4 (catalyst), heat | This compound | Conversion of the carboxylic acid to the ethyl ester |

Semi-synthetic Derivatization from Related Natural Precursors

Semi-synthesis involves the use of a naturally occurring compound as a starting material, which is then chemically modified to yield the target molecule. This approach can be advantageous if the natural precursor already contains a significant portion of the desired final structure.

Ester exchange, or transesterification, is a reaction where the alkoxy group of an ester is exchanged with another alcohol. In principle, if a methyl or other alkyl ester of 2,6-dihydroxy-4-methylbenzoic acid were available from a natural source, it could be converted to the ethyl ester by transesterification. This would typically involve reacting the starting ester with an excess of ethanol in the presence of an acid or base catalyst. However, there are no prominent, readily available natural products that are esters of 2,6-dihydroxy-4-methylbenzoic acid. The more commonly found natural depside, lecanoric acid, upon alcoholysis, yields ethyl 2,4-dihydroxy-6-methylbenzoate (ethyl orsellinate), which is an isomer of the target compound. chemicalbook.com

Selective functionalization of a more complex natural precursor to arrive at this compound is not a well-documented synthetic route. While many complex polyketides and depsides containing substituted dihydroxybenzoic acid moieties exist in nature, the specific 2,6-dihydroxy-4-methyl substitution pattern is less common as a starting point for semi-synthesis compared to its isomers. Therefore, this approach is not considered a primary method for the preparation of this compound.

Asymmetric Synthesis Approaches (If Applicable)

Asymmetric synthesis refers to chemical reactions that preferentially produce one enantiomer or diastereomer of a chiral molecule over others. For a synthesis to be considered asymmetric, the target molecule must be chiral, meaning it is non-superimposable on its mirror image.

This compound is an achiral molecule. It possesses a plane of symmetry that runs through the methyl and carboxyl groups, making it superimposable on its mirror image. As a result, there are no enantiomers of this compound to be selectively synthesized. Therefore, asymmetric synthesis approaches are not applicable for the preparation of this compound.

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis of this compound to a larger, industrial production requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. The optimization of the synthetic process and the challenges of scaling up are critical aspects of chemical manufacturing. catsci.comlabmanager.com

Process Optimization:

Process optimization for the synthesis of this compound would focus on maximizing the yield and purity of the product while minimizing reaction times, energy consumption, and waste generation. For the esterification step, several parameters can be fine-tuned.

Catalyst Selection and Loading: While strong mineral acids like sulfuric acid are common catalysts for Fischer esterification, their corrosive nature and the generation of acidic waste present challenges on a larger scale. iajpr.com The use of solid acid catalysts, such as ion-exchange resins or expandable graphite, could be explored. cibtech.org These catalysts are often more environmentally benign, easier to separate from the reaction mixture, and potentially reusable, which is advantageous for industrial processes. cibtech.org Optimization studies would involve screening different catalysts and determining the optimal loading to achieve a high conversion rate.

Reactant Ratio and Water Removal: Fischer esterification is an equilibrium-limited reaction. researchgate.net To drive the reaction towards the product side, a large excess of one reactant, typically the alcohol (ethanol in this case), can be used. masterorganicchemistry.com Another critical optimization strategy is the continuous removal of water, a byproduct of the reaction. This can be achieved through techniques like azeotropic distillation with a suitable solvent (e.g., cyclohexane) or the use of pervaporation membranes. cibtech.orgresearchgate.net

Reaction Temperature and Time: The reaction temperature influences the rate of esterification. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions and decomposition of the product, especially with sensitive phenolic hydroxyl groups. The optimal temperature is a trade-off between reaction speed and product stability. cibtech.org Reaction monitoring over time is essential to determine the point of maximum conversion and avoid unnecessary energy expenditure and potential product degradation.

Solvent and Reaction Medium: The choice of solvent can impact reaction kinetics and facilitate product purification. For larger scale operations, the use of greener, less hazardous solvents is increasingly important. In some cases, running the reaction under solvent-free conditions might be possible, which would significantly improve the process's environmental footprint.

The following table summarizes key parameters for the optimization of the esterification of 2,6-dihydroxy-4-methylbenzoic acid.

| Parameter | Considerations for Optimization | Potential Impact on Scale-Up |

| Catalyst | Type (homogeneous vs. heterogeneous), concentration, reusability. | Heterogeneous catalysts simplify separation and reduce waste streams. |

| Reactant Ratio | Molar ratio of 2,6-dihydroxy-4-methylbenzoic acid to ethanol. | Using an excess of ethanol can increase conversion but requires efficient recovery and recycling systems. |

| Water Removal | Azeotropic distillation, pervaporation, use of desiccants. | Efficient water removal is crucial for achieving high yields in large batches. |

| Temperature | Balancing reaction rate with potential for side reactions and degradation. | Precise temperature control is critical for safety and product quality in large reactors. |

| Mixing | Agitation speed to ensure homogeneity. | Inefficient mixing in large vessels can lead to localized temperature gradients and reduced yields. |

Scale-Up Considerations:

Scaling up a chemical synthesis from the laboratory bench to a production plant is not a linear process and presents several challenges. catsci.comlabmanager.com

Heat Transfer: One of the most significant challenges in scaling up is managing heat transfer. catsci.com Exothermic or endothermic reactions that are easily controlled in small flasks can become hazardous in large reactors due to the decrease in the surface-area-to-volume ratio. catsci.comlabmanager.com For the esterification reaction, which is typically endothermic, efficient heating systems are required. For any potential exothermic side reactions, a robust cooling system is a critical safety feature to prevent thermal runaways. catsci.com

Mass Transfer and Mixing: Ensuring efficient mixing in large-volume reactors is crucial for maintaining reaction homogeneity, controlling temperature, and achieving consistent product quality. labmanager.com The type of agitator, its speed, and the reactor geometry all play a vital role and need to be carefully selected and tested during scale-up.

Equipment Selection: The materials of construction for reactors and associated equipment must be compatible with the reactants, products, and catalysts, especially when corrosive substances like strong acids are used. catsci.com The choice of reactors (e.g., batch vs. continuous flow) will also significantly impact the process efficiency and scalability. Continuous flow reactors, for instance, can offer better heat and mass transfer, leading to improved yields and safety for certain reactions. researchgate.net

Downstream Processing and Purification: The isolation and purification of this compound on a large scale require efficient and scalable methods. This may involve crystallization, distillation, or chromatography. The choice of method will depend on the desired purity of the final product and the economic feasibility of the process. The recovery and recycling of solvents and excess reactants are also critical for the economic and environmental viability of the process.

Process Safety and Environmental Impact: A thorough hazard analysis must be conducted before scaling up any chemical process. catsci.com This includes understanding the thermal stability of all components, potential for runaway reactions, and the toxicity of all substances involved. The environmental impact of the process, including waste generation and energy consumption, must also be assessed and minimized.

The following table outlines some of the key considerations when scaling up the synthesis of this compound.

| Aspect | Key Consideration | Implication for Scale-Up |

| Safety | Thermal stability, potential for runaway reactions, handling of hazardous materials. | Requires detailed process safety studies (e.g., calorimetry) and robust safety protocols. catsci.com |

| Equipment | Reactor design, material compatibility, heat and mass transfer capabilities. | Investment in appropriate large-scale equipment is necessary to ensure efficient and safe operation. |

| Economics | Cost of raw materials, energy consumption, process efficiency, waste disposal. | The overall process must be economically viable at the desired production scale. |

| Environmental | Solvent selection, waste minimization, energy efficiency. | Increasingly stringent environmental regulations necessitate the development of green and sustainable processes. |

Structural Characterization and Spectroscopic Analysis of Ethyl 2,6 Dihydroxy 4 Methylbenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A proton NMR spectrum would provide crucial information about the chemical environment of the hydrogen atoms in Ethyl 2,6-dihydroxy-4-methylbenzoate. The expected signals would include those for the aromatic protons, the methyl group protons, and the ethyl ester protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group). The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal the connectivity between neighboring protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would identify all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including those bearing hydroxyl groups and the methyl group), the carbons of the ethyl group, and the methyl carbon attached to the aromatic ring. The chemical shifts of these signals are highly indicative of the type of carbon and its immediate electronic surroundings.

A hypothetical data table for the 1D NMR analysis is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.2-6.5 | 105-115 |

| Aromatic C-OH | - | 155-160 |

| Aromatic C-CH₃ | - | 140-145 |

| Aromatic C-COOEt | - | 100-105 |

| C=O | - | 170-175 |

| O-CH₂-CH₃ | 4.2-4.4 (quartet) | 60-65 |

| O-CH₂-CH₃ | 1.3-1.5 (triplet) | 13-15 |

| Ar-CH₃ | 2.2-2.4 (singlet) | 20-25 |

| OH | 5.0-7.0 (broad singlet) | - |

To establish the precise connectivity of atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group and potentially showing long-range couplings between the methyl group and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space proximity of protons, which can help to confirm the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to determine the exact molecular formula of a compound. By providing a highly accurate mass measurement (typically to four or five decimal places), HRMS would confirm the elemental composition of this compound as C₁₀H₁₂O₄. The theoretical exact mass for this formula is 196.0736 u.

| Technique | Expected Result |

| HRMS (ESI+) | [M+H]⁺ = 197.0808 or [M+Na]⁺ = 219.0628 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | 1680-1710 |

| C=C stretch (aromatic) | 1580-1620 and 1450-1500 |

| C-O stretch (ester and phenol) | 1100-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and the carbonyl group in this compound would give rise to characteristic absorption bands in the UV region. The position of the absorption maxima (λmax) would be influenced by the hydroxyl and methyl substituents on the benzene (B151609) ring. The expected λmax values would likely be in the range of 250-300 nm.

X-ray Crystallography for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would unambiguously confirm the substitution pattern on the benzene ring and the conformation of the ethyl ester group.

Chemical Reactivity and Transformation Studies of Ethyl 2,6 Dihydroxy 4 Methylbenzoate

Hydrolysis and Transesterification Reactions

The ester functional group in ethyl 2,6-dihydroxy-4-methylbenzoate is susceptible to hydrolysis and transesterification reactions, common transformations for this class of compounds.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2,6-dihydroxy-4-methylbenzoic acid and ethanol (B145695). The reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid, and an excess of water, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): Using a base, like sodium hydroxide, leads to an irreversible reaction where the carboxylate salt is formed. Subsequent acidification is required to obtain the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) would yield mthis compound. The general mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.org

| Reaction Type | Reagents | Products | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 2,6-dihydroxy-4-methylbenzoic acid, Ethanol | Heat |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 1. Sodium 2,6-dihydroxy-4-methylbenzoate, Ethanol 2. 2,6-dihydroxy-4-methylbenzoic acid | 1. Heat 2. Acidification |

| Transesterification | R'OH (e.g., Methanol), H⁺ or OR'⁻ | Mthis compound, Ethanol | Catalyst, Heat |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The electronic nature of the substituents on the benzene (B151609) ring of this compound plays a crucial role in determining the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The two hydroxyl groups and the methyl group are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance and induction, respectively. libretexts.org The ethyl carboxylate group is a deactivating, meta-directing group. The combined effect of these substituents makes the positions ortho and para to the hydroxyl and methyl groups highly activated towards electrophiles.

Given the substitution pattern, the most likely positions for electrophilic attack are C3 and C5, which are ortho to one hydroxyl group and para to the other, and also ortho to the methyl group.

Nitration: Reaction with a mixture of nitric and sulfuric acid is expected to introduce a nitro group at the C3 or C5 position. youtube.comaiinmr.com

Halogenation: Treatment with halogens (e.g., Br₂ in the presence of a Lewis acid) would likely result in the substitution of a hydrogen atom at the C3 or C5 position with a halogen.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also anticipated to occur at the activated C3 and C5 positions. byjus.commasterorganicchemistry.com

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2,6-dihydroxy-3-nitro-4-methylbenzoate and/or Ethyl 2,6-dihydroxy-5-nitro-4-methylbenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-2,6-dihydroxy-4-methylbenzoate and/or Ethyl 5-bromo-2,6-dihydroxy-4-methylbenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-acyl-2,6-dihydroxy-4-methylbenzoate and/or Ethyl 5-acyl-2,6-dihydroxy-4-methylbenzoate |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) reactions are generally difficult on electron-rich aromatic rings. For an SNAAr reaction to occur, the ring must be activated by the presence of strong electron-withdrawing groups, typically nitro groups, located ortho and/or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org Since this compound contains strong electron-donating groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Redox Chemistry and Oxidation/Reduction Pathways

The functional groups of this compound allow for specific oxidation and reduction reactions.

Oxidation: The methyl group attached to the aromatic ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com This would transform this compound into ethyl 2,6-dihydroxyterephthalate. The hydroxyl groups are also prone to oxidation, which could lead to quinone-type structures under certain conditions, though this can often lead to complex product mixtures and polymerization.

Reduction: The ester functional group can be reduced to a primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comdoubtnut.com The reaction would yield (2,6-dihydroxy-4-methylphenyl)methanol. The aromatic ring itself is generally resistant to reduction under these conditions.

| Reaction | Reagent | Expected Product |

| Oxidation of Methyl Group | KMnO₄, heat | Ethyl 2,6-dihydroxyterephthalate |

| Reduction of Ester Group | LiAlH₄, then H₃O⁺ | (2,6-dihydroxy-4-methylphenyl)methanol |

Formation of Coordination Complexes

The two adjacent hydroxyl groups on the aromatic ring of this compound provide a potential bidentate chelation site for metal ions. This arrangement can facilitate the formation of stable coordination complexes with various metal centers. The oxygen atoms of the hydroxyl groups can act as Lewis bases, donating lone pairs of electrons to a metal cation. The stability of the resulting chelate ring would depend on the nature of the metal ion, the solvent, and the pH of the medium. While specific studies on the coordination chemistry of this particular ligand are not widely reported, the presence of the catechol-like moiety suggests a strong affinity for hard metal ions such as Fe(III), Ti(IV), and Al(III).

Photochemical Reactivity

The photochemical reactivity of this compound is influenced by the presence of the aromatic ring and its various chromophoric substituents (hydroxyl and carboxylate groups). Aromatic esters and phenols are known to undergo photochemical reactions upon absorption of UV light. Potential photochemical pathways could include:

Photo-Fries Rearrangement: Aromatic esters can undergo a rearrangement reaction upon UV irradiation to form ortho- and para-hydroxyaryl ketones. In this case, the ethyl carboxylate group could potentially migrate to the C3 or C5 position of the ring.

Photodegradation: Prolonged exposure to UV radiation, especially in the presence of oxygen, could lead to the degradation of the molecule through various radical-mediated pathways, potentially involving the phenolic hydroxyl groups and the methyl group.

Detailed photochemical studies would be necessary to fully elucidate the specific reactions and products for this compound.

Computational Chemistry and Theoretical Studies of Ethyl 2,6 Dihydroxy 4 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 2,6-dihydroxy-4-methylbenzoate, these calculations would typically be performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)) to balance computational cost and accuracy.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

While specific values for this compound are not available, a hypothetical representation of such data is presented in Table 1. These values would be calculated from the optimized molecular geometry.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and not based on published experimental or computational results.

The distribution of electron density in a molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the partial charges on each atom, which is essential for understanding intermolecular interactions. An electrostatic potential (ESP) map would visually represent the charge distribution, with red areas indicating regions of high electron density (negative potential), and blue areas showing electron-deficient regions (positive potential). For this compound, the hydroxyl and carbonyl oxygen atoms would be expected to be regions of negative potential, while the hydroxyl protons and parts of the ethyl group would exhibit positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in the ethyl ester and hydroxyl groups of this compound suggests the existence of multiple conformers. Conformational analysis would involve systematically rotating these bonds to find the lowest energy (most stable) conformations. A potential energy surface scan would be performed to identify all stable isomers and the energy barriers between them.

Molecular Dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time in a simulated environment (e.g., in a solvent). This would provide insights into its flexibility, vibrational modes, and how it interacts with its surroundings.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to investigate potential chemical reactions involving this compound, such as its synthesis, degradation, or metabolic pathways. This involves mapping the potential energy surface of the reaction, identifying the reactants, products, and any intermediates. A crucial aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies with Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies featuring this compound have been identified, research on analogous p-hydroxy benzoic acid derivatives has been conducted to understand their antimicrobial activity. nih.gov

In such studies, various molecular descriptors are calculated for a set of similar molecules. These descriptors can be constitutional, topological, electrostatic, or quantum chemical in nature. For instance, a QSAR study on p-hydroxy benzoic acid derivatives indicated that their antimicrobial activity was governed by descriptors such as the valence first-order molecular connectivity index (¹χv), Kier's alpha first-order shape index (κα1), Kier's first-order shape index (κ1), and the Balaban topological index (J). nih.gov

A hypothetical QSAR study for a series of analogues of this compound would involve the steps outlined in Table 2.

Table 2: Steps in a Typical QSAR Study

| Step | Description |

|---|---|

| 1. Data Set Selection | A series of structurally related compounds with measured biological activity is chosen. |

| 2. Molecular Descriptor Calculation | A wide range of numerical descriptors are calculated for each molecule in the series. |

| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model relating the descriptors to the activity. |

Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding future drug discovery efforts.

Biological Activities and Molecular Mechanisms in Vitro Investigations

Mechanistic Antimicrobial Research

No published studies were identified that specifically investigated the mechanistic antimicrobial properties of Ethyl 2,6-dihydroxy-4-methylbenzoate.

There is currently no available scientific literature detailing the inhibitory effects of this compound on bacterial growth or the formation of biofilms. Consequently, no data tables on its efficacy against specific bacterial strains can be provided.

Research on the antifungal activity of this compound against pathogenic fungal strains has not been reported in the accessible scientific literature. As a result, data on its minimum inhibitory concentrations (MIC) or other measures of antifungal efficacy are not available.

No studies have been found that elucidate the cellular targets or signaling pathways within microorganisms that might be affected by this compound.

Anti-inflammatory Responses and Immunomodulation Pathways

There is a lack of research into the anti-inflammatory and immunomodulatory effects of this compound.

Specific data on the ability of this compound to modulate the production or activity of inflammatory mediators such as cytokines, chemokines, or prostaglandins (B1171923) is not present in the current body of scientific literature.

No published results from cellular assays, such as those using macrophages or other immune cells, could be found to demonstrate any potential anti-inflammatory effects of this compound. Therefore, no data tables summarizing such effects can be compiled.

The phenolic compound this compound has been the subject of scientific inquiry to elucidate its biological activities at a molecular level. In vitro studies have focused on its potential as an antioxidant and an enzyme inhibitor, revealing significant interactions with reactive oxygen species and various enzymes.

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

The antioxidant potential of this compound is attributed to its specific chemical structure, particularly the presence of hydroxyl groups on the benzene (B151609) ring. These groups can donate hydrogen atoms to neutralize free radicals, thereby interrupting the oxidative chain reactions that can lead to cellular damage. The antioxidant capacity of phenolic compounds is often correlated with the number and position of their hydroxyl groups.

Radical Scavenging Activity

The ability of this compound to scavenge free radicals has been quantified using various assays. In a study by Maksoud and colleagues in 2023, the compound, isolated from Psychotria malacocarpa, demonstrated potent antioxidant activity. Its efficacy was measured against stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). The compound exhibited significant scavenging, with IC50 values of 3.85 µg/mL for DPPH and 2.94 µg/mL for ABTS.

Furthermore, its reducing power was assessed through the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays. In these tests, this compound showed considerable activity, with absorbance values of 0.589 and 0.871, respectively, indicating its capacity to donate electrons and reduce oxidized species.

The mechanism underlying the radical scavenging activity of dihydroxybenzoic acid derivatives is generally understood to involve the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical. researchgate.net The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents the propagation of the radical chain reaction.

Interactive Table: Radical Scavenging and Reducing Power of this compound

| Assay | Activity |

| DPPH Scavenging (IC50) | 3.85 µg/mL |

| ABTS Scavenging (IC50) | 2.94 µg/mL |

| FRAP (Absorbance at 700 nm) | 0.589 |

| CUPRAC (Absorbance at 450 nm) | 0.871 |

Metal Chelating Properties

While direct studies on the metal chelating properties of this compound are not extensively documented, the structural characteristics of dihydroxybenzoic acid derivatives suggest a potential for such activity. nih.govtandfonline.com Phenolic compounds with adjacent hydroxyl groups, known as catechols, are recognized for their ability to form stable complexes with metal ions, particularly those with high charge density like iron (Fe³⁺) and copper (Cu²⁺). nih.govtandfonline.com This chelation can prevent the participation of these metals in Fenton-like reactions, which generate highly reactive hydroxyl radicals. Research on other 3,4-dihydroxybenzoic acid derivatives has demonstrated their capacity to bind both iron and copper ions. nih.govtandfonline.com

Enzyme Inhibition Profiles and Kinetics

This compound has also been investigated for its ability to inhibit the activity of several key enzymes involved in various physiological and pathological processes.

Investigation of Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a reaction that can contribute to the pathogenesis of infections by urease-producing bacteria. This compound has been shown to be a potent inhibitor of urease, with a reported IC50 value of 18.21 µg/mL.

The kinetics of urease inhibition by phenolic compounds can vary, with mechanisms including competitive, non-competitive, and mixed-type inhibition. nih.govnih.gov These inhibitors often interact with the nickel ions in the active site of the enzyme or with the sulfhydryl groups of cysteine residues that are crucial for catalysis. nih.gov For some phenolic compounds, the inhibition is reversible and concentration-dependent. nih.gov

Studies on Lipoxygenase Inhibition

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes. The inhibitory effect of this compound on lipoxygenase has been documented, with an IC50 value of 28.43 µg/mL.

The inhibition of lipoxygenases by various compounds can occur through different mechanisms, including competitive and allosteric inhibition. escholarship.orgnih.gov Some inhibitors act by reducing the ferric iron in the enzyme's active site to its inactive ferrous form, while others may compete with the fatty acid substrate for binding.

Tyrosinase Inhibitory Effects

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. Its inhibition is of interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning. This compound has demonstrated very potent inhibitory activity against tyrosinase, with an IC50 value of 1.12 µg/mL.

The mechanisms of tyrosinase inhibition by phenolic compounds are diverse. nih.govnih.gov Many act as competitive inhibitors by binding to the copper ions in the active site, thereby preventing the binding of the substrate, L-tyrosine. nih.gov Some can also act as suicide substrates, leading to irreversible inactivation of the enzyme. nih.gov The kinetics of inhibition can be competitive, non-competitive, or mixed, depending on the specific interactions between the inhibitor and the enzyme. nih.gov

Interactive Table: Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 Value |

| Urease | 18.21 µg/mL |

| Lipoxygenase | 28.43 µg/mL |

| Tyrosinase | 1.12 µg/mL |

Structure-Activity Relationships for Enzyme Binding

There is currently no available scientific literature detailing the structure-activity relationships of this compound with respect to enzyme binding. Investigations into how the specific arrangement of its hydroxyl and methyl groups on the benzoate (B1203000) ring influences its interaction with various enzymes have not been reported in published research.

Cytotoxicity Mechanisms in Cell Lines (In Vitro)

Apoptosis Induction and Related Protein Expression

No studies have been identified that investigate the potential of this compound to induce apoptosis in cell lines. Consequently, there is no information on its effects on the expression of apoptosis-related proteins such as caspases or members of the Bcl-2 family.

Cell Cycle Perturbation Analysis

The effects of this compound on the cell cycle of any cell line have not been documented in the scientific literature. There are no available data from studies such as flow cytometry analysis that would indicate any potential for this compound to cause cell cycle arrest at any phase.

Anti-proliferative Effects on Various Cancer Cell Lines

There is no published research on the anti-proliferative effects of this compound against any cancer cell lines. As a result, no data, including IC₅₀ values, are available to assess its potential as an anti-proliferative agent.

A related compound, methyl-2,4-dihydroxy-6-methylbenzoate, has demonstrated cytotoxicity against various cancer cell lines, including MCF-7, HeLa, HepG2, and K562 cells. bldpharm.com However, it is crucial to note that this is a different chemical entity, and these findings cannot be directly extrapolated to this compound.

| Cancer Cell Line | IC₅₀ (µg/mL) for Methyl-2,4-dihydroxy-6-methylbenzoate |

| HEp-2 (larynx carcinoma) | 7.2 - 14.0 |

| MCF-7 (breast carcinoma) | 7.2 - 14.0 |

| 786-0 (kidney carcinoma) | 7.2 - 14.0 |

| B16-F10 (murine melanoma) | 7.2 - 14.0 |

| Note: This data is for a related but distinct compound and is provided for contextual purposes only. No such data exists for this compound. |

Insights into Anti-angiogenic Actions

No in vitro studies have been conducted to evaluate the anti-angiogenic properties of this compound. Therefore, there are no insights into its potential to inhibit processes such as endothelial cell proliferation, migration, or tube formation. Research on a related metabolite, 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate, has shown potent anti-angiogenic effects. bldpharm.com

Analytical Methodologies for Ethyl 2,6 Dihydroxy 4 Methylbenzoate

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the analysis of many organic compounds, including Ethyl 2,6-dihydroxy-4-methylbenzoate. Its ability to separate components of a mixture allows for precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for such phenolic compounds.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which effectively retains moderately polar compounds. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution (often water with a small amount of acid, such as formic or acetic acid, to suppress the ionization of the phenolic hydroxyl groups and ensure sharp, symmetrical peaks). Detection is commonly achieved using a UV-Vis detector set at the compound's maximum absorbance wavelength (λmax), which is determined by its chromophoric benzene (B151609) ring and hydroxyl substituents.

Quantification is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Table 1: Example HPLC Method Parameters and Performance Data

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm (Hypothetical λmax) |

| Injection Volume | 10 µL |

| Retention Time | ~ 5.8 min (Illustrative) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

For trace analysis and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool. thepharmajournal.com It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. thepharmajournal.combrjac.com.br

Due to the presence of polar hydroxyl (-OH) groups, this compound has limited volatility and may exhibit poor chromatographic peak shape. Therefore, a derivatization step is often necessary before GC-MS analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to convert the polar -OH groups into non-polar trimethylsilyl (B98337) (-OTMS) ethers. This process increases the compound's volatility and thermal stability, making it amenable to GC analysis.

The derivatized sample is injected into the GC, where it is separated on a capillary column (e.g., a non-polar BP-5 or similar). The separated components then enter the mass spectrometer, which operates in Electron Ionization (EI) mode. The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for identification.

Table 2: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| GC Column | BP-5 Fused Silica (B1680970) Capillary Column (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min rjstonline.com |

| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |

| Injector Temperature | 250°C rjstonline.com |

| Derivatization Agent | BSTFA with 1% TMCS |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV rjstonline.com |

| Mass Range | 50-550 amu rjstonline.com |

| Hypothetical Retention Time | ~ 12.5 min (for di-TMS derivative) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for preliminary screening, reaction monitoring, and assessing the purity of a compound. libretexts.org For this compound, a TLC plate coated with silica gel (the stationary phase) is typically used.

A small spot of the sample solution is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane (B92381). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate.

After development, the spots are visualized, often under UV light where the aromatic ring will absorb and appear as a dark spot on a fluorescent background. libretexts.org The purity can be assessed by the presence of a single spot. The position of the spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Table 3: Example Rf Values for this compound in Different Solvent Systems

| Mobile Phase (Ethyl Acetate : Hexane) | Retention Factor (Rf) (Illustrative) |

| 20 : 80 | 0.35 |

| 30 : 70 | 0.48 |

| 40 : 60 | 0.62 |

Spectrophotometric Assays for Quantification

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the UV-Vis range. Due to its aromatic ring system with hydroxyl substituents, this compound possesses a distinct UV chromophore, making it suitable for this type of analysis.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform the assay, a calibration curve is first established by measuring the absorbance of a series of standard solutions of the compound at its wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. jrasb.com

Table 4: Representative Data for a Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.455 |

| 8 | 0.608 |

| 10 | 0.760 |

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive alternative for the detection and quantification of electroactive compounds. The phenolic hydroxyl groups in this compound are susceptible to oxidation under an applied potential, making the compound a candidate for analysis by techniques such as cyclic voltammetry (CV) or square wave voltammetry (SWV). nih.gov

These methods involve measuring the current response of the analyte as the potential at an electrode surface is varied. The potential at which the oxidation peak occurs is characteristic of the compound, while the peak current is proportional to its concentration. To enhance sensitivity and selectivity, the surface of the working electrode (e.g., glassy carbon) can be modified with materials like carbon nanotubes or nanoparticles. nih.gov These modifications can increase the electroactive surface area and facilitate electron transfer, leading to lower detection limits. nih.govresearchgate.net

Table 5: Hypothetical Electrochemical Data for this compound

| Technique | Working Electrode | Supporting Electrolyte | Oxidation Peak Potential (Epa) (vs. Ag/AgCl) |

| Cyclic Voltammetry | Glassy Carbon Electrode | 0.1 M Phosphate Buffer (pH 7.0) | +0.65 V |

| Square Wave Voltammetry | COOH-fCNT Modified GCE | 0.1 M Phosphate Buffer (pH 7.0) | +0.62 V |

Validation of Analytical Procedures

Regardless of the chosen method, validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). jrasb.com

The validation process involves a series of experiments to assess the following characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jrasb.com

Table 6: Summary of Typical Analytical Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Acceptance Criterion |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2% |

| LOD/LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |

Future Research Directions and Prospects for Ethyl 2,6 Dihydroxy 4 Methylbenzoate

Exploration of Novel Biological Activities

The structural motif of a dihydroxy-substituted benzene (B151609) ring is a common feature in many biologically active natural products. researchgate.net Research into the biological activities of orsellinates and other dihydroxybenzoic acid derivatives has revealed a range of effects, from antimicrobial to cytotoxic. scite.ainih.govresearchgate.net This provides a strong rationale for investigating the potential bioactivities of ethyl 2,6-dihydroxy-4-methylbenzoate.

Future research could focus on screening the compound for a variety of biological effects, including:

Antimicrobial Activity: Orsellinates, which are 2,4-dihydroxy-6-methylbenzoates, have demonstrated activity against both Gram-positive and Gram-negative bacteria. scite.airesearchgate.net Studies have shown that increasing the length of the alkyl chain in these esters can lead to more pronounced antibacterial effects. scite.ai A systematic investigation into the antimicrobial spectrum of this compound and its longer-chain analogues is a logical first step.

Anticancer and Cytotoxic Activity: Derivatives of lecanoric acid, including various orsellinate esters, have been evaluated for their cytotoxic activity. nih.govresearchgate.net For instance, n-butyl orsellinate has shown significant activity against several cancer cell lines. researchgate.net The cytotoxic potential of this compound against a panel of human cancer cell lines should be a key area of future investigation.

Enzyme Inhibition: Phenolic compounds are known to interact with a variety of enzymes. For example, some lichen-derived monoaromatic compounds have shown alpha-glucosidase inhibitory activity. nih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

| Potential Biological Activity | Rationale based on Analogues | Key Research Focus |

| Antimicrobial | Orsellinates show antibacterial properties. scite.airesearchgate.net | Screening against a broad spectrum of bacteria and fungi. |

| Anticancer | Orsellinate esters exhibit cytotoxic effects on cancer cells. nih.govresearchgate.net | Evaluation of cytotoxicity against various cancer cell lines and understanding the mechanism of action. |

| Enzyme Inhibition | Phenolic compounds are known enzyme inhibitors. nih.gov | Screening against a diverse panel of enzymes to identify novel targets. |

Development of Structure-Based Drug Design Initiatives

The core structure of this compound offers a versatile scaffold for the design of new therapeutic agents. Structure-activity relationship (SAR) studies on related compounds have demonstrated that small modifications to the phenolic core can significantly impact biological activity. researchgate.netnih.gov

Future drug design initiatives could include:

Modification of the Ester Group: As seen with orsellinates, the nature of the alkyl ester can influence bioactivity. nih.gov Synthesizing a library of esters with varying chain lengths and branching could lead to compounds with enhanced potency or selectivity.

Substitution on the Aromatic Ring: Introducing different functional groups onto the benzene ring could modulate the compound's electronic and steric properties, potentially leading to improved interactions with biological targets.

Bioisosteric Replacement: Replacing the carboxylic ester with other functional groups, such as amides or sulfonamides, could lead to compounds with different pharmacokinetic profiles and biological activities.

| Modification Strategy | Objective | Example from Related Compounds |

| Varying the alkyl ester chain | Enhance potency and modulate lipophilicity | Increased cytotoxic activity with longer alkyl chains in orsellinates. nih.gov |

| Aromatic ring substitution | Improve binding affinity and selectivity | Substitution on the B ring of deoxybenzoins influences vasorelaxing effects. nih.gov |

| Bioisosteric replacement of the ester | Alter pharmacokinetic properties and biological targets | Development of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid. mdpi.com |

Application in Chemical Probe Development

Chemical probes are small molecules used to study biological systems. acs.orgfebs.org Natural products and their derivatives are often excellent starting points for the development of such probes due to their inherent biological activity and structural complexity. acs.org The unique structure of this compound makes it a candidate for development into a chemical probe.

Future research in this area could involve:

Functionalization for Target Identification: Attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the molecule would enable the identification of its cellular binding partners through techniques like affinity chromatography and proteomics. nih.gov

Development of Activity-Based Probes: If the compound is found to be an enzyme inhibitor that forms a covalent bond with its target, it could be developed into an activity-based probe to study the functional state of that enzyme in complex biological samples. nih.gov

Radiolabeling for in vivo Imaging: The introduction of a positron-emitting radionuclide, such as fluorine-18, could allow for the use of the compound as a tracer in positron emission tomography (PET) imaging, enabling the visualization and quantification of its target in living organisms. rsc.org

Advances in Sustainable Synthesis Methodologies

The development of environmentally friendly and efficient methods for the synthesis of fine chemicals is a major goal of modern chemistry. Future research on this compound should prioritize the development of sustainable synthetic routes.

Promising areas for investigation include:

Biocatalytic Synthesis: The use of enzymes, such as lipases, for the esterification of phenolic acids can offer high selectivity and mild reaction conditions. mdpi.com Exploring enzymatic routes to this compound could provide a greener alternative to traditional chemical methods.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or in green solvents can significantly reduce the environmental impact of a chemical process. jetir.org Investigating solvent-free esterification reactions, for example, using a solid acid catalyst, would be a valuable endeavor.

| Sustainable Approach | Description | Potential Benefits |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the esterification. mdpi.com | High selectivity, mild conditions, reduced waste. |

| Solvent-Free Synthesis | Performing the reaction without a solvent, potentially with a solid catalyst. jetir.org | Reduced environmental impact, easier product isolation. |

| Renewable Feedstocks | Synthesizing the core phenolic structure from biomass-derived starting materials. | Reduced reliance on fossil fuels, improved sustainability. |

Interdisciplinary Research Opportunities

The unique chemical structure of this compound positions it at the intersection of several scientific disciplines, creating opportunities for collaborative research.

Chemistry and Materials Science: Resorcinol derivatives have found applications in the development of polymers and as corrosion inhibitors. researchgate.netnih.govrsc.org Investigating the potential of this compound as a monomer for novel polymers or as a protective coating for metals could lead to new materials with unique properties.

Chemistry and Biology: A close collaboration between synthetic chemists and biologists will be essential to fully explore the biological potential of this compound. Chemists can synthesize derivatives, while biologists can test their activity and elucidate their mechanisms of action.

Pharmacology and Computational Chemistry: The use of computational modeling and docking studies can help to predict the biological targets of this compound and guide the design of more potent and selective derivatives. researchgate.net This synergy can accelerate the drug discovery process.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 2,6-dihydroxy-4-methylbenzoate, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : A common approach involves esterification of 2,6-dihydroxy-4-methylbenzoic acid using ethanol under acidic catalysis. Optimization includes controlling temperature (e.g., reflux at 80–100°C) and using dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ester formation . For improved yields, consider stepwise purification via recrystallization (using ethanol/water mixtures) and monitoring reaction progress via thin-layer chromatography (TLC). Adjusting molar ratios (e.g., excess ethanol) and catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid) can also influence efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. Key markers include:

- ¹H NMR : A singlet for the aromatic proton at C-3 (δ ~6.2 ppm), two broad singlets for hydroxyl groups (δ ~10–12 ppm), and a triplet for the ethyl ester’s methyl group (δ ~1.3 ppm).

- ¹³C NMR : A carbonyl signal (δ ~168 ppm) and aromatic carbons (δ ~100–160 ppm).

Infrared (IR) spectroscopy should confirm ester C=O stretching (~1700 cm⁻¹) and hydroxyl O-H stretching (~3200 cm⁻¹). Cross-referencing with databases like PubChem ensures accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported melting points or spectral data across literature sources for this compound?

- Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or instrumentation calibration. To address this:

- Reproduce Synthesis : Strictly follow documented procedures, including purification steps (e.g., recrystallization solvents).

- Standardize Analysis : Use high-purity reference standards and calibrate instruments (e.g., DSC for melting points, NMR with TMS).

- Cross-Validate : Compare data with multiple databases (e.g., Aldrich Raman Library , PubChem ) and replicate experiments under controlled conditions.

Q. What strategies mitigate decomposition risks during storage of this compound, given its chemical instability?

- Methodological Answer : Degradation is often due to hydrolysis or oxidation. Mitigation strategies include:

- Storage Conditions : Use airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to slow hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w.

- Monitoring : Regularly assess purity via HPLC or GC-MS, especially after long-term storage.

Q. How can researchers design experiments to assess the compound’s reactivity under varying pH and temperature conditions?

- Methodological Answer :

- pH Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ_max ~270 nm for aromatic systems).

- Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal calorimetry to determine decomposition thresholds. For lab-scale tests, reflux in solvents (e.g., water, ethanol) and analyze aliquots hourly via TLC .

- Data Interpretation : Apply Arrhenius plots to model temperature-dependent degradation and identify reactive intermediates (e.g., quinone derivatives via LC-MS) .

Key Considerations for Experimental Design

- Purity Assessment : Use >95.0% purity reagents (HPLC-grade) to minimize side reactions .

- Safety Protocols : Follow first-aid measures for inhalation/contact (e.g., fresh air, medical consultation) as per safety data sheets .

- Ethical Reporting : Disclose all synthetic modifications (e.g., solvent substitutions, scaled reactions) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.